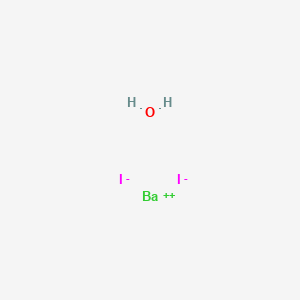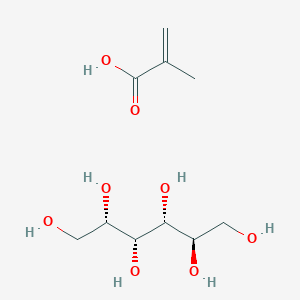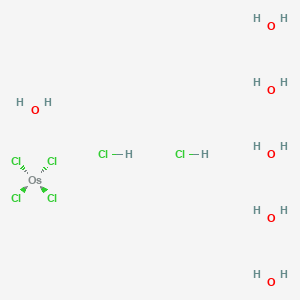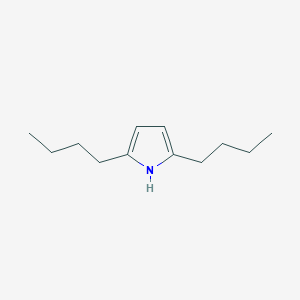
Potassium iron(III) citrate, pract.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium iron(III) citrate, also known as ferric citrate, is an iron supplement used to treat iron deficiency anemia. It is a water-soluble, non-toxic, and inexpensive form of iron that is easily absorbed in the body. It is available in tablet and liquid form, and is often used as an alternative to more traditional forms of iron supplementation. Ferric citrate has been studied for its potential to treat iron deficiency anemia, as well as other conditions such as chronic kidney disease.
Mecanismo De Acción
Ferric citrate is believed to increase the absorption of iron in the body by forming complexes with dietary iron. These complexes are then absorbed in the small intestine, where they are broken down into free iron ions. The free iron ions are then absorbed into the bloodstream, where they can be used for various metabolic processes.
Biochemical and Physiological Effects
Ferric citrate has been shown to increase the absorption of dietary iron in the body. In addition, it has been shown to reduce inflammation and oxidative stress, and to reduce the progression of chronic kidney disease. It has also been shown to reduce the risk of anemia and to improve the quality of life in patients with chronic kidney disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ferric citrate is a relatively inexpensive and non-toxic form of iron supplementation. It is easily absorbed in the body, and can be used to treat iron deficiency anemia. However, there are some limitations to its use in laboratory experiments. For example, it is not as stable as other forms of iron supplementation, and can be degraded by light and heat. In addition, it can interact with other medications, and can cause side effects such as nausea and vomiting.
Direcciones Futuras
Future research into Potassium iron(III) citrate, pract. citrate could focus on its potential to treat other conditions such as anemia due to other causes, as well as its potential to reduce inflammation and oxidative stress. In addition, further research could focus on the long-term safety and efficacy of Potassium iron(III) citrate, pract. citrate, as well as its potential to reduce the progression of chronic kidney disease. Further research could also focus on the mechanisms of action of Potassium iron(III) citrate, pract. citrate, as well as its potential interactions with other medications. Finally, further research could also focus on the development of new forms of Potassium iron(III) citrate, pract. citrate that are more stable and less likely to interact with other medications.
Métodos De Síntesis
Ferric citrate is synthesized by combining iron(III) oxide with a citrate salt and potassium hydroxide. The reaction is carried out in aqueous solution, and produces a yellow-brown solution of Potassium iron(III) citrate, pract. citrate. The reaction is exothermic, and the reaction rate is increased by the addition of an acid.
Aplicaciones Científicas De Investigación
Ferric citrate has been studied for its potential to treat iron deficiency anemia, as well as other conditions such as chronic kidney disease. Studies have shown that Potassium iron(III) citrate, pract. citrate can increase the absorption of iron in the body, and can help to restore normal levels of hemoglobin and red blood cell count. In addition, Potassium iron(III) citrate, pract. citrate has been studied for its potential to reduce inflammation and oxidative stress, as well as its potential to reduce the progression of chronic kidney disease.
Propiedades
IUPAC Name |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.Fe.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNYEHWXAJBGSF-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FeK3O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium iron(III) citrate, pract. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)










![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine, 97% (>99% ee)](/img/structure/B6298452.png)
![(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298456.png)